6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide
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Overview
Description
6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with a chloro group, a dimethylaminoethyl group, and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the chlorination of pyridine-2-carboxamide to introduce the chloro group. This is followed by the alkylation of the amide nitrogen with 2-(dimethylamino)ethyl chloride under basic conditions to form the intermediate. Finally, the oxolan-2-ylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- 6-Chloro-N-[2-(diethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide
- 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(tetrahydrofuran-2-ylmethyl)pyridine-2-carboxamide
Uniqueness
The uniqueness of 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-18(2)8-9-19(11-12-5-4-10-21-12)15(20)13-6-3-7-14(16)17-13/h3,6-7,12H,4-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYIYYIHTHBWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1CCCO1)C(=O)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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